Tert-butyl 4-cyano-4-(4-fluorophenyl)piperidine-1-carboxylate
Overview
Description
Tert-butyl 4-cyano-4-(4-fluorophenyl)piperidine-1-carboxylate, also known as TFB-4 , is a synthetic compound with the molecular formula C₁₇H₂₁FN₂O₂ . It belongs to the category of N-substituted piperidines . The compound’s structure includes a tert-butyl group, a cyano group, and a fluorophenyl moiety attached to a piperidine ring. TFB-4 has garnered attention due to its role in the synthesis of fentanyl and its analogues .
Synthesis Analysis
TFB-4 is a precursor chemical used in the synthesis of fentanyl, a potent synthetic opioid. Fentanyl and its analogues can be manufactured through various synthesis methods, each involving specific precursor chemicals. Traffickers have adapted their approach to use alternative precursors for fentanyl manufacture. Notably, TFB-4 has been placed under international control to curb illicit production .
Molecular Structure Analysis
The molecular formula of TFB-4 is C₁₇H₂₁FN₂O₂ . Its structure includes a piperidine ring with a tert-butyl group, a cyano group, and a fluorophenyl substituent. The compound’s precise arrangement of atoms is crucial for its biological activity and interactions .
Chemical Reactions Analysis
TFB-4 is involved in the synthesis of fentanyl and its analogues. The specific reactions leading to fentanyl production are complex and typically require multiple steps. These reactions often utilize other precursor chemicals such as N-Phenethyl-4-piperidone (NPP) and 4-anilino-N-phenethylpiperidine (ANPP). The goal is to create potent opioids with high binding affinity to opioid receptors .
Physical And Chemical Properties Analysis
Scientific Research Applications
- Synthesis of Fentanyl
- Scientific Field : Medicinal Chemistry
- Application Summary : This compound is used in the synthesis of Fentanyl, a potent opioid analgesic .
- Method of Application : The specific experimental procedures and technical details for this application are not provided in the source .
- Results or Outcomes : The outcome of this application is the production of Fentanyl, a drug that has been a major contributor to the opioid crisis in North America .
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Precursor in Illicit Fentanyl Manufacture
- Scientific Field : Forensic Chemistry
- Application Summary : This compound is one of the precursors used in illicit fentanyl manufacture .
- Method of Application : The specific experimental procedures and technical details for this application are not provided in the source .
- Results or Outcomes : The outcome of this application is the production of fentanyl, a drug that has been a major contributor to the opioid crisis in North America .
-
PROTAC Development
- Scientific Field : Medicinal Chemistry
- Application Summary : This compound is useful as a semi-flexible linker in PROTAC (Proteolysis Targeting Chimera) development for targeted protein degradation .
- Method of Application : The specific experimental procedures and technical details for this application are not provided in the source .
- Results or Outcomes : The outcome of this application is the development of PROTACs, which are a class of drugs that induce the degradation of specific proteins .
Safety And Hazards
properties
IUPAC Name |
tert-butyl 4-cyano-4-(4-fluorophenyl)piperidine-1-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21FN2O2/c1-16(2,3)22-15(21)20-10-8-17(12-19,9-11-20)13-4-6-14(18)7-5-13/h4-7H,8-11H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VEUXNHXHLZJCDX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)(C#N)C2=CC=C(C=C2)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21FN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10445867 | |
Record name | Tert-butyl 4-cyano-4-(4-fluorophenyl)piperidine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10445867 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
304.36 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Tert-butyl 4-cyano-4-(4-fluorophenyl)piperidine-1-carboxylate | |
CAS RN |
256951-79-8 | |
Record name | Tert-butyl 4-cyano-4-(4-fluorophenyl)piperidine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10445867 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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